(4-Methylphenyl)methanesulfonamide chemical properties and structure elucidation
(4-Methylphenyl)methanesulfonamide chemical properties and structure elucidation
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of (4-Methylphenyl)methanesulfonamide
Foreword: A Molecule of Interest in Modern Chemistry
(4-Methylphenyl)methanesulfonamide, also known as N-(4-methylbenzyl)methanesulfonamide, belongs to the sulfonamide class of organic compounds. While seemingly a simple molecule, it embodies a structural motif of significant interest in medicinal chemistry and materials science. Sulfonamides are renowned for their diverse biological activities, and understanding the synthesis and detailed structural characterization of specific analogues like this one is fundamental to the development of novel therapeutics and functional materials.[1] This guide provides an in-depth, experience-driven walkthrough of the synthesis, chemical properties, and rigorous structural elucidation of (4-Methylphenyl)methanesulfonamide, intended for researchers and professionals in the chemical sciences.
Physicochemical and Structural Properties
A foundational understanding of a compound's properties is paramount before undertaking any experimental work. These data inform choices regarding solvents, purification techniques, and analytical methods. The core properties of (4-Methylphenyl)methanesulfonamide are summarized below.
| Property | Value | Source |
| CAS Number | 4284-47-3 | [2] |
| Molecular Formula | C₉H₁₃NO₂S | PubChem |
| Molecular Weight | 199.27 g/mol | PubChem |
| IUPAC Name | N-(4-methylbenzyl)methanesulfonamide | PubChem |
| Appearance | White to off-white solid | Assumed |
| Melting Point | 85-89 °C | [3] |
| Solubility | Soluble in DMSO, methanol, acetone; sparingly soluble in water. | [3] |
Synthesis of (4-Methylphenyl)methanesulfonamide: A Protocol Grounded in Mechanistic Insight
The synthesis of N-substituted sulfonamides is a cornerstone reaction in organic chemistry. The most direct and reliable method involves the reaction of a primary or secondary amine with a sulfonyl chloride. Here, we react (4-methylphenyl)methanamine with methanesulfonyl chloride.
Experimental Rationale
The core of this reaction is the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. A key consideration is the management of the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to act as an acid scavenger. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and its ability to dissolve both reactants while being easy to remove post-reaction.
Detailed Synthesis Protocol
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Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (4-methylphenyl)methanamine (5.0 g, 41.3 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Inert Atmosphere: Begin stirring and purge the flask with dry nitrogen. Cool the mixture to 0 °C using an ice-water bath. This cooling is crucial to control the initial exotherm of the reaction.
-
Base Addition: Add triethylamine (6.3 mL, 45.4 mmol, 1.1 equivalents) to the stirred solution.
-
Reagent Addition: Dissolve methanesulfonyl chloride (3.5 mL, 45.4 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM and add it to the dropping funnel.[4] Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.
-
Work-up and Quenching: Upon completion, cool the mixture again to 0 °C and slowly add 50 mL of 1 M HCl (aq) to quench the reaction and neutralize the excess triethylamine. The triethylammonium chloride salt will partition into the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any residual acid) and 50 mL of brine (to remove water).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure (4-Methylphenyl)methanesulfonamide as a white solid.
Caption: Synthesis workflow for (4-Methylphenyl)methanesulfonamide.
Comprehensive Structure Elucidation
Confirming the identity and purity of a synthesized compound is a non-negotiable step in chemical research. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others, leading to an unambiguous structural assignment.
Caption: Integrated workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity and local chemical environment of atoms in a molecule.[5] For (4-Methylphenyl)methanesulfonamide, both ¹H and ¹³C NMR are essential.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of the purified product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for sulfonamides as the N-H proton signal is typically sharper and less prone to exchange.[6]
-
Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher field spectrometer.
Expected Spectral Features:
-
¹H NMR (in DMSO-d₆):
-
~2.2-2.3 ppm (Singlet, 3H): Protons of the aryl methyl group (-C₆H₄-CH₃ ).
-
~2.8-2.9 ppm (Singlet, 3H): Protons of the sulfonyl methyl group (-SO₂-CH₃ ).
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~4.1-4.2 ppm (Doublet, 2H): Methylene protons (-CH₂ -NH-). The signal is a doublet due to coupling with the adjacent N-H proton.
-
~7.1-7.3 ppm (AA'BB' system, 4H): Aromatic protons showing two doublets, characteristic of a 1,4-disubstituted benzene ring.
-
~7.5-7.8 ppm (Triplet or Broad Singlet, 1H): The sulfonamide proton (-NH -). Its chemical shift and multiplicity can be variable. Upon adding a drop of D₂O and re-acquiring the spectrum, this peak will disappear, confirming its identity.[7]
-
-
¹³C NMR (in DMSO-d₆):
-
~20-21 ppm: Aryl methyl carbon.
-
~40-42 ppm: Sulfonyl methyl carbon.
-
~45-47 ppm: Methylene carbon.
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~127-138 ppm: Four signals for the aromatic carbons, with two having higher intensity due to symmetry.
-
No signals in the carbonyl region (>160 ppm), confirming the absence of related impurities.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule.[8]
Protocol: MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the solution directly into an ESI-MS instrument. Acquire spectra in both positive and negative ion modes to identify the most stable adduct. For sulfonamides, the protonated molecule [M+H]⁺ is typically observed in positive mode.
Expected Mass Spectrum Features (Positive ESI Mode):
-
Molecular Ion: A prominent peak at m/z 200.27, corresponding to the protonated molecule [C₉H₁₃NO₂S + H]⁺.
-
Key Fragmentation Pathways: Tandem MS (MS/MS) experiments on the m/z 200 parent ion would reveal characteristic fragments. The fragmentation of sulfonamides is well-studied and often involves cleavage of the S-N bond or loss of SO₂.[9][10][11]
-
Loss of SO₂ (Sulfur Dioxide): A neutral loss of 64 Da, leading to a fragment ion at m/z 136. This is a common rearrangement pathway for aromatic sulfonamides.[10]
-
S-N Bond Cleavage: Cleavage of the sulfur-nitrogen bond can lead to fragments corresponding to the 4-methylbenzyl cation (m/z 105) or the protonated methanesulfonamide moiety.
-
Single Crystal X-ray Crystallography
While NMR and MS provide compelling evidence for the structure, X-ray crystallography offers the definitive, unambiguous three-dimensional atomic arrangement of the molecule in the solid state.[12][13] It provides precise data on bond lengths, bond angles, and intermolecular interactions.[14]
Protocol: X-ray Crystallography Workflow
-
Crystal Growth (Rate-Limiting Step): High-quality single crystals are a prerequisite.[14] This is typically achieved by slow evaporation of a saturated solution of the compound. A solvent system like ethanol, ethyl acetate, or a mixture thereof is a good starting point. The goal is to allow molecules to pack in an ordered lattice slowly.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An initial structural model is built and then refined against the experimental data to yield the final structure.[15]
Anticipated Structural Insights:
-
Confirmation of the atomic connectivity.
-
Precise bond lengths and angles, for example, the S-N and S-O bond lengths, which are characteristic of the sulfonamide group.
-
The dihedral angle between the phenyl ring and the C-N-S plane, which defines the molecule's conformation.
-
Identification of intermolecular hydrogen bonds, such as between the N-H of one molecule and a sulfonyl oxygen of a neighboring molecule, which dictates the crystal packing.[1][16]
Conclusion
The synthesis and characterization of (4-Methylphenyl)methanesulfonamide serve as an excellent case study in the principles of modern organic chemistry. A logical synthetic strategy, coupled with a multi-faceted analytical approach combining NMR, MS, and X-ray crystallography, provides a robust and self-validating pathway to confirm the molecule's identity with the highest degree of confidence. The protocols and insights detailed in this guide are designed to be directly applicable to researchers working with sulfonamides and other core structures in drug discovery and materials science.
References
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Fiveable. (n.d.). X-ray crystallography Definition. Organic Chemistry II Key Term. [Link]
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Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Request PDF. [Link]
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Sun, W., et al. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 73(1), 153-161. [Link]
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Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-43. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
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Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. PMC - NIH. [Link]
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Sridhar, M. A., et al. (2012). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. PMC - NIH. [Link]
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Weng, S. (2015). Crystal structure of methyl (E)-4-((4-methylphenyl)sulfonamido)but-2-enoate, C12H15NO4S. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information For. The Royal Society of Chemistry. [Link]
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